molecular formula C6H8Cl2N4 B13544782 1H-pyrazolo[4,3-b]pyridin-5-amine dihydrochloride

1H-pyrazolo[4,3-b]pyridin-5-amine dihydrochloride

Cat. No.: B13544782
M. Wt: 207.06 g/mol
InChI Key: UPAMOVXULJWVIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-pyrazolo[4,3-b]pyridin-5-amine dihydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Chemical Reactions Analysis

1H-pyrazolo[4,3-b]pyridin-5-amine dihydrochloride undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted pyrazolopyridines and their derivatives, which can exhibit different biological activities.

Scientific Research Applications

1H-pyrazolo[4,3-b]pyridin-5-amine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-pyrazolo[4,3-b]pyridin-5-amine dihydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to anti-cancer effects .

Comparison with Similar Compounds

1H-pyrazolo[4,3-b]pyridin-5-amine dihydrochloride can be compared with other pyrazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C6H8Cl2N4

Molecular Weight

207.06 g/mol

IUPAC Name

1H-pyrazolo[4,3-b]pyridin-5-amine;dihydrochloride

InChI

InChI=1S/C6H6N4.2ClH/c7-6-2-1-4-5(9-6)3-8-10-4;;/h1-3H,(H2,7,9)(H,8,10);2*1H

InChI Key

UPAMOVXULJWVIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1NN=C2)N.Cl.Cl

Origin of Product

United States

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